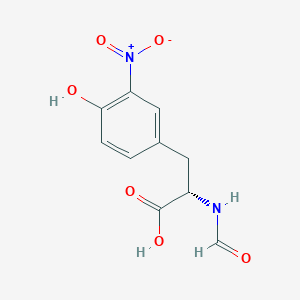
(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a formamido group, a hydroxy group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a phenylalanine derivative, followed by formylation and subsequent hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and formylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The formamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-3-nitrobenzaldehyde.
Reduction: Formation of 4-amino-3-hydroxyphenylalanine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The formamido group can participate in covalent bonding with nucleophilic sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical applications.
Coumarin derivatives: Widely studied for their biological activities.
Uniqueness
(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N2O6 |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
(2S)-2-formamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H10N2O6/c13-5-11-7(10(15)16)3-6-1-2-9(14)8(4-6)12(17)18/h1-2,4-5,7,14H,3H2,(H,11,13)(H,15,16)/t7-/m0/s1 |
InChI Key |
HPCIVXXCNSHKNU-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC=O)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC=O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















